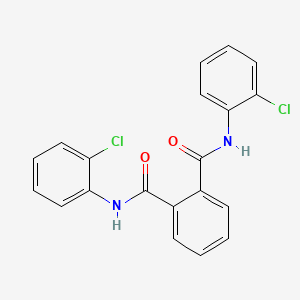![molecular formula C21H23N5O4S B12128710 methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B12128710.png)
methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-{[({4-amino-5-[3-(propan-2-iloxi)fenil]-4H-1,2,4-triazol-3-il}sulfanil)acetil]amino}benzoato de metilo es un compuesto orgánico complejo que presenta un anillo de triazol, un éster benzoato y un grupo sulfanylacetil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-{[({4-amino-5-[3-(propan-2-iloxi)fenil]-4H-1,2,4-triazol-3-il}sulfanil)acetil]amino}benzoato de metilo generalmente implica múltiples pasos. Un enfoque común comienza con la preparación del anillo de triazol, seguido de la introducción del grupo sulfanylacetil y, finalmente, la esterificación para formar el éster benzoato. Las condiciones de reacción a menudo implican el uso de solventes como diclorometano o etanol, y catalizadores como trietilamina o piridina.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para garantizar una calidad y rendimiento constantes. El proceso también puede optimizarse para minimizar el desperdicio y reducir el uso de reactivos peligrosos.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-{[({4-amino-5-[3-(propan-2-iloxi)fenil]-4H-1,2,4-triazol-3-il}sulfanil)acetil]amino}benzoato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: El grupo nitro se puede reducir a una amina.
Sustitución: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, borohidruro de sodio para la reducción e hidróxido de sodio acuoso para la hidrólisis. Las condiciones de reacción generalmente implican temperaturas moderadas y presión atmosférica.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, aminas y ácidos carboxílicos, dependiendo de las condiciones específicas de la reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 4-{[({4-amino-5-[3-(propan-2-iloxi)fenil]-4H-1,2,4-triazol-3-il}sulfanil)acetil]amino}benzoato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se puede utilizar en el estudio de interacciones enzimáticas y unión de proteínas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad térmica o conductividad.
Mecanismo De Acción
El mecanismo de acción del 4-{[({4-amino-5-[3-(propan-2-iloxi)fenil]-4H-1,2,4-triazol-3-il}sulfanil)acetil]amino}benzoato de metilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de triazol y el grupo sulfanyl son grupos funcionales clave que permiten que el compuesto se una a estos objetivos, inhibiendo potencialmente su actividad o alterando su función. Las vías exactas involucradas dependen de la aplicación específica y el objetivo.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-{[({4-amino-5-[3-(metoxi)fenil]-4H-1,2,4-triazol-3-il}sulfanil)acetil]amino}benzoato de metilo
- 4-{[({4-amino-5-[3-(etoxi)fenil]-4H-1,2,4-triazol-3-il}sulfanil)acetil]amino}benzoato de metilo
Singularidad
El 4-{[({4-amino-5-[3-(propan-2-iloxi)fenil]-4H-1,2,4-triazol-3-il}sulfanil)acetil]amino}benzoato de metilo es único debido a la presencia del grupo propan-2-iloxi, que puede influir en su reactividad química y actividad biológica. Esta característica estructural puede mejorar su afinidad de unión a ciertos objetivos moleculares, lo que lo convierte en un compuesto valioso para aplicaciones específicas.
Propiedades
Fórmula molecular |
C21H23N5O4S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
methyl 4-[[2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H23N5O4S/c1-13(2)30-17-6-4-5-15(11-17)19-24-25-21(26(19)22)31-12-18(27)23-16-9-7-14(8-10-16)20(28)29-3/h4-11,13H,12,22H2,1-3H3,(H,23,27) |
Clave InChI |
PFYWRQBKLDYJJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12128639.png)
![N-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B12128644.png)

![4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12128657.png)
![1-(2-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128662.png)
![N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5',4'-6,5]thiino [3,4-c]chroman-9-yl))acetamide](/img/structure/B12128675.png)
![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128688.png)
![Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B12128689.png)
![3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12128695.png)
![Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128700.png)
![dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane](/img/structure/B12128707.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12128719.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12128726.png)
![4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B12128729.png)
